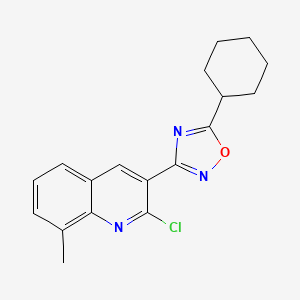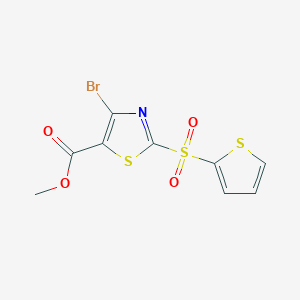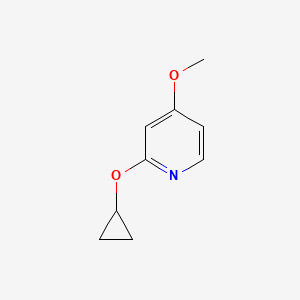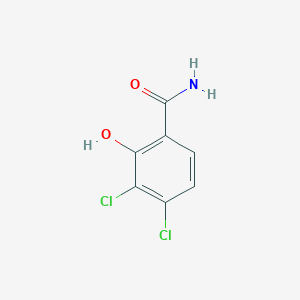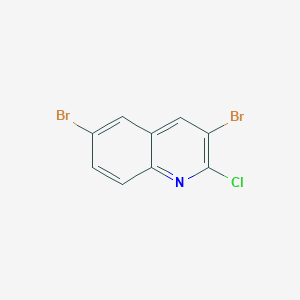
3,6-Dibromo-2-chloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-2-chloroquinoline is a halogenated quinoline derivative with the molecular formula C9H4Br2ClN.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-chloroquinoline typically involves halogenation reactions. One common method is the bromination of 2-chloroquinoline using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromo-2-chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline oxides or reduced quinoline compounds .
Applications De Recherche Scientifique
3,6-Dibromo-2-chloroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial and anticancer drugs.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-2-chloroquinoline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or interfering with DNA synthesis. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 3,6-Dibromo-2-chloroquinoline.
3,6-Dichloroquinoline: Another halogenated quinoline with similar properties but different reactivity.
3,6-Dibromoquinoline: Lacks the chlorine atom at the 2-position, leading to different chemical behavior.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H4Br2ClN |
|---|---|
Poids moléculaire |
321.39 g/mol |
Nom IUPAC |
3,6-dibromo-2-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H |
Clé InChI |
FAZGCRLBLCJDIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(C=C2C=C1Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B15228660.png)
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B15228671.png)
![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)
![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
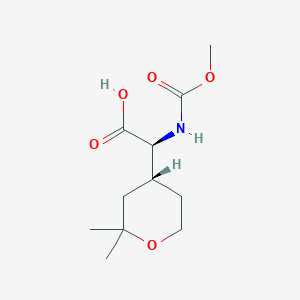
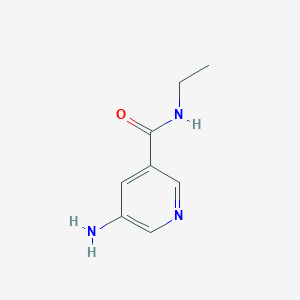
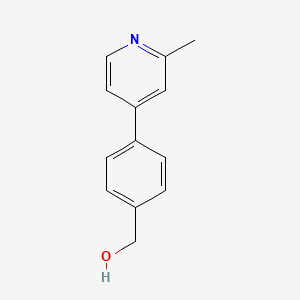
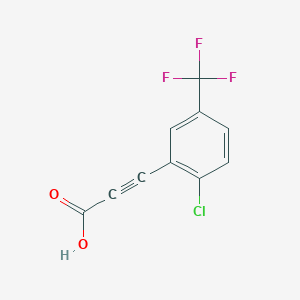
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)
